molecular formula C8H13N5S B067100 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine CAS No. 175204-64-5

4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B067100
CAS No.: 175204-64-5
M. Wt: 211.29 g/mol
InChI Key: PYYITVPEUGKVSQ-UHFFFAOYSA-N
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Description

4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine is a sophisticated 1,3,5-triazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, incorporating a methylthio ether at the 4-position and a tetrahydro-1H-pyrrol (pyrrolidine) ring at the 6-position of the triazine core, which serves as a key scaffold for designing bioactive molecules. Its primary research value lies in its potential as a versatile intermediate or a final compound for the development of kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents. The 1,3,5-triazine nucleus is a privileged structure known for its ability to engage in key hydrogen bonding and π-π stacking interactions with biological targets. The specific substitution pattern of this analog suggests potential application in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this chemical probe to investigate novel pathways in oncology, inflammatory diseases, and infectious diseases, where triazine-based compounds have demonstrated considerable efficacy. It is supplied strictly for laboratory research purposes to facilitate the advancement of chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

4-methylsulfanyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5S/c1-14-8-11-6(9)10-7(12-8)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYITVPEUGKVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381936
Record name 4-(Methylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-64-5
Record name 4-(Methylthio)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2-Amino-4,6-dichloro-1,3,5-triazine

The triazine scaffold is often functionalized through sequential displacement of halogens. For 4-(methylthio)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine, 2-amino-4,6-dichloro-1,3,5-triazine serves as a versatile intermediate.

Substitution at Position 6 with Pyrrolidine

Pyrrolidine, a strong nucleophile, displaces chlorine at position 6 under mild conditions. In a representative procedure:

  • Reagents : 2-amino-4,6-dichloro-1,3,5-triazine, pyrrolidine, potassium carbonate.

  • Solvent : Dimethylformamide (DMF) at 60–80°C for 6–8 hours.

  • Yield : ~85% (analogous to benzyloxy substitution in).

The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing triazine ring.

Substitution at Position 4 with Methylthio Group

The remaining chlorine at position 4 is replaced by methylthio using sodium thiomethoxide (NaSMe):

  • Reagents : Sodium thiomethoxide, ethanol/water mixture.

  • Conditions : Reflux at 70°C for 4 hours.

  • Yield : ~78% (comparable to bromine-to-benzyloxy substitution in).

Key Insight : Substitution order impacts efficiency. Prioritizing pyrrolidine at position 6 minimizes side reactions due to steric and electronic effects.

Cyclization Strategies for Triazine Ring Formation

Thiourea Cyclization with Triphosgene

Building the triazine ring de novo offers an alternative route. A thiourea derivative condenses with triphosgene to form the triazine core:

Synthesis of Thiourea Intermediate

  • Reagents : Ethyl acetate, hydrazine hydrate (hydrazinolysis to acethydrazide).

  • Cyclization : Triphosgene in dichloromethane with triethylamine.

  • Intermediate : 2-Amino-4-methylthio-6-chloro-1,3,5-triazine (hypothetical analog to).

Functionalization with Pyrrolidine

The chlorine at position 6 is displaced by pyrrolidine under conditions similar to Section 1.1.1, yielding the target compound.

Advantage : Avoids handling hazardous phosgene by using triphosgene, aligning with safety protocols in.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.

  • Temperature : Substitutions proceed efficiently at 60–80°C, while cyclization requires milder conditions (25–40°C).

Catalytic and Stoichiometric Considerations

  • Bases : Potassium carbonate or triethylamine neutralizes HCl, driving substitutions to completion.

  • Equivalents : Using 1.2–1.5 equivalents of pyrrolidine ensures complete displacement without overalkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • Pyrrolidine protons: δ 1.80–1.85 (m, 4H), δ 3.30–3.35 (m, 4H).

    • Methylthio group: δ 2.50 (s, 3H).

    • Triazine NH₂: δ 6.20 (s, 2H).

  • LCMS : m/z 254 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Stepwise Substitution7898.5
Cyclization Route6597.2

Challenges and Mitigation Strategies

Byproduct Formation

  • Overalkylation : Controlled stoichiometry and low temperatures minimize di-substituted byproducts.

  • Oxidation of Methylthio : Conduct reactions under nitrogen to prevent sulfoxide formation.

Scalability

  • Catalytic Hydrogenation : For deprotection steps, 10% Pd/C at 30 psi H₂ ensures scalability (as in ).

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. The incorporation of the triazine ring enhances stability and bioavailability, making it a candidate for drug development.

Agrochemicals

This compound has also shown promise in agricultural applications as a pesticide or herbicide. Its chemical structure suggests potential efficacy against a range of pests and diseases affecting crops. Preliminary studies have indicated that derivatives of this compound can inhibit specific enzymes in pests, leading to their mortality.

Materials Science

In materials science, the unique properties of this compound make it suitable for developing novel polymers and composites. Its ability to form stable bonds with other materials can enhance the mechanical properties of composites used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of triazine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective pest control in field trials. The study highlighted its low toxicity to non-target organisms while maintaining high efficacy against specific agricultural pests.

Case Study 3: Polymer Development

A recent investigation into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical strength compared to traditional materials. These findings suggest potential applications in high-performance materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine with analogous triazine derivatives:

Compound Name Substituents (Position 4, 6) Molecular Weight Key Properties/Applications Reference
4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-... Methylthio, Pyrrolidine ~245.3* Potential receptor modulation
4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine Methylthio, Pyridyl 219.27 High purity (97%), commercial availability
4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine Methylthio, Piperidine ~245.3* Steric bulk from six-membered ring
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-... Pyrazole, Morpholine 354.42 Corrosion inhibition (C-steel)
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-... Methylpiperazine, Chlorophenyl 345.83 Histamine H4 receptor antagonism (Ki <1 µM)

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects : Pyridyl and chlorophenyl groups increase aromaticity and electron-withdrawing effects, altering binding affinities .
  • Functional Diversity: Morpholino and pyrazole substituents expand applications to non-pharmacological uses (e.g., corrosion inhibition) .
Anticancer Potential
  • EGFR Inhibition: A morpholino- and chlorophenyl-substituted triazine demonstrated IC50 = 0.89 µM against EGFR and induced apoptosis in lung cancer cells .
  • Structural Insight : The pyrrolidine group in the target compound may mimic morpholine’s role in kinase binding but with altered pharmacokinetics due to ring size .
Receptor Modulation
  • Histamine H4 Antagonism : Methylpiperazinyl-triazines exhibit submicromolar affinity (Ki = 0.2–0.5 µM) for H4 receptors, with selectivity over H3 receptors (>100-fold) .
  • 5-HT6 Ligands: Triazines with phenoxy-methyl and methylpiperazinyl groups show promise as serotonin receptor ligands, highlighting the importance of nitrogen heterocycles in CNS targeting .
Enzyme Inhibition
  • PDE3 Inhibition : A tetrazole-pyrazole-triazine derivative displayed cardiotonic activity via PDE3 inhibition, emphasizing the role of triazine cores in enzyme interaction .

Biological Activity

4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine (CAS 175204-64-5) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antiviral and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula: C8H13N5S
  • Molecular Weight: 211.29 g/mol
  • CAS Number: 175204-64-5

Antiviral Activity

Recent studies have highlighted the antiviral potential of various triazine derivatives, including this compound. While specific data on this compound is limited, related compounds within the triazine family have demonstrated promising antiviral activity against viruses such as HIV and the tobacco mosaic virus (TMV).

Key Findings:

  • Triazine derivatives exhibit inhibition of viral replication through various mechanisms, including interference with viral polymerases and proteases.
  • For instance, compounds with similar structures have shown EC50 values in the low micromolar range against HIV, indicating potent antiviral effects.

Anticancer Activity

The compound’s structural features suggest potential interactions with cancer-related pathways. Triazines are known to target various kinases involved in cancer progression.

Case Studies:

  • Inhibition of Kinases: A study demonstrated that N-substituted triazines could inhibit TGF-β type I receptor kinase, which is implicated in cancer cell proliferation and metastasis. The IC50 values for related compounds were as low as 0.013 μM, indicating high potency .
  • Cell Line Studies: In vitro studies using human cancer cell lines have shown that triazine derivatives can induce apoptosis and inhibit cell growth at concentrations ranging from 1 to 10 μM .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Triazine derivatives often act as enzyme inhibitors. For example:

  • Kinase Inhibition: They can inhibit kinases involved in signaling pathways that regulate cell growth and survival.
  • Polymerase Inhibition: Some compounds interfere with viral polymerases, reducing viral replication.

2. Interaction with Receptors

The compound may also interact with various receptors implicated in cellular signaling pathways:

  • G Protein-Coupled Receptors (GPCRs): Potential modulation of GPCRs could lead to altered signaling cascades relevant to both cancer and viral infections .

Data Summary

Biological ActivityEC50/IC50 ValuesMechanism
Antiviral (HIV)~3.98 µMPolymerase inhibition
Anticancer (TGF-β)~0.013 µMKinase inhibition

Q & A

Q. What are the key considerations in designing a synthetic pathway for 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine?

Methodological Answer: The synthesis of this triazine derivative requires careful selection of coupling reagents, protecting groups, and reaction conditions. Key steps include:

  • Heterocyclic Core Formation : Use of 1,3,5-triazine as a scaffold, with methylthio and pyrrolidine substituents introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification Strategies : Column chromatography or recrystallization to isolate the target compound, ensuring minimal side-product contamination. Yield optimization may involve solvent polarity adjustments (e.g., ethyl acetate/hexane gradients) .
  • Reagent Compatibility : Ensure reagents like Pd catalysts or bases (e.g., K₂CO₃) are compatible with sulfur-containing groups to avoid undesired oxidation or decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical for structural confirmation:

  • NMR Analysis : ¹H and ¹³C NMR to confirm substitution patterns on the triazine ring and pyrrolidine moiety. Pay attention to methylthio group signals (δ ~2.5 ppm for S-CH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular formula and detect fragmentation patterns indicative of the methylthio group (e.g., loss of SCH₃) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and monitor degradation under stress conditions (e.g., thermal or pH variation) .

Advanced Research Questions

Q. How can computational chemistry enhance reaction optimization for this compound?

Methodological Answer: Computational tools enable predictive modeling and mechanistic insights:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation. For example, simulating the energy barriers for nucleophilic substitution at the triazine C-4 position .
  • Solvent Effects : COSMO-RS simulations to predict solvent compatibility and optimize reaction media for higher yields .
  • Machine Learning (ML) : Training ML models on existing heterocyclic reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu systems) or reaction temperatures .

Q. How can researchers resolve discrepancies in experimental data during characterization?

Methodological Answer: Contradictions (e.g., inconsistent NMR integrals or unexpected MS fragments) require systematic analysis:

  • DOE for Reproducibility : Use Design of Experiments (DOE) to isolate variables (e.g., reaction time, temperature) and identify confounding factors .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., triazines with different substituents) to benchmark spectral patterns .
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

Q. What strategies are effective for optimizing the compound’s stability in catalytic or biological applications?

Methodological Answer: Stability studies should integrate experimental and computational insights:

  • Accelerated Degradation Tests : Expose the compound to UV light, heat, or oxidizing agents (e.g., H₂O₂) to identify degradation pathways. Monitor via HPLC-MS .
  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., enzyme active sites) or catalytic surfaces to identify vulnerable functional groups (e.g., methylthio oxidation) .
  • Protective Modifications : Introduce stabilizing groups (e.g., electron-withdrawing substituents on the triazine ring) to mitigate hydrolysis or oxidation .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

Methodological Answer: Heterogeneous systems reduce reliance on precious metal catalysts:

  • Supported Catalysts : Immobilize Pd or Ni on mesoporous silica or carbon nanotubes to enhance recyclability and reduce metal leaching .
  • Flow Chemistry : Implement continuous-flow reactors with immobilized catalysts to achieve higher throughput and safer handling of reactive intermediates .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

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